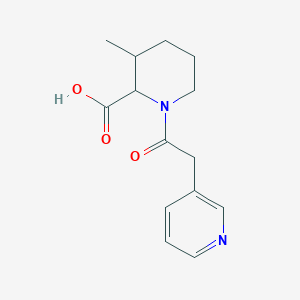
3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid, also known as MPPA, is a synthetic compound that belongs to the class of piperidine carboxylic acids. It has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid is not yet fully understood. However, it has been suggested that 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid is also relatively inexpensive compared to other compounds with similar properties. However, 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid has some limitations for use in lab experiments. It has poor solubility in water and requires the use of organic solvents such as dimethyl sulfoxide (DMSO) for dissolution. 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid also has low bioavailability and may require the use of specialized delivery systems for in vivo studies.
Orientations Futures
There are several future directions for the research on 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid. One potential area of study is the development of 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid-based drug delivery systems for the treatment of cancer and inflammation. Another potential area of study is the investigation of the mechanism of action of 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid and the identification of its molecular targets. Additionally, further studies are needed to evaluate the safety and efficacy of 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid in vivo and to determine its potential for clinical use.
Conclusion:
In conclusion, 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid is a promising compound with potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, and has several advantages for use in lab experiments. However, further studies are needed to fully understand the mechanism of action of 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid and to evaluate its potential for clinical use.
Méthodes De Synthèse
3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid can be synthesized by reacting 3-methylpiperidine-2,6-dione with 3-pyridineacetyl chloride in the presence of a base such as triethylamine. The reaction yields 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid as a white solid with a melting point of 178-180°C.
Applications De Recherche Scientifique
3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-4-3-7-16(13(10)14(18)19)12(17)8-11-5-2-6-15-9-11/h2,5-6,9-10,13H,3-4,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRJKROFHKWQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Bromopyrazol-1-yl)methyl]-2-methyltetrazole](/img/structure/B6634429.png)
![3-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyridin-2-one](/img/structure/B6634433.png)
![4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol](/img/structure/B6634441.png)
![5-[(1-Ethylpyrazol-4-yl)oxymethyl]-2-methyltetrazole](/img/structure/B6634446.png)
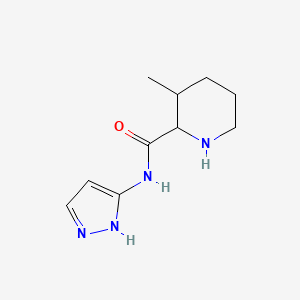

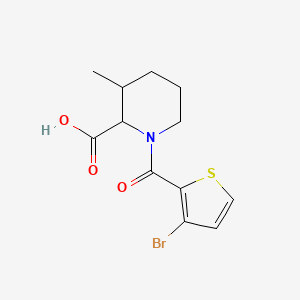
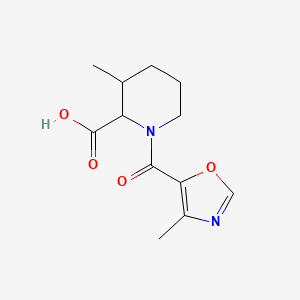
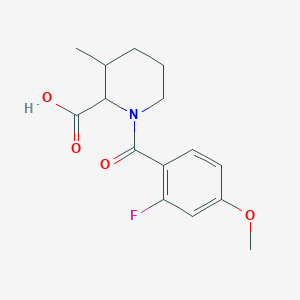
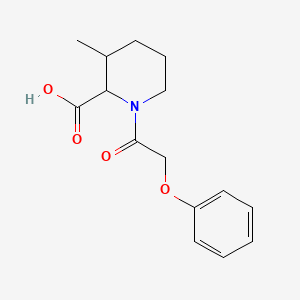
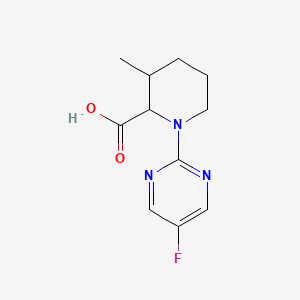
![5-[(5-Bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid](/img/structure/B6634521.png)
![2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6634530.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6634536.png)